

# TCH-165 Stability and Storage: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TCH-165

Cat. No.: B15574148

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This document provides detailed information on the stability and recommended storage conditions for the 20S proteasome activator, **TCH-165**. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible results in research and development applications. The protocols outlined below are based on currently available data and established international guidelines for stability testing of chemical compounds.

## Overview of TCH-165

**TCH-165** is a small molecule modulator of proteasome assembly that enhances 20S-mediated protein degradation.<sup>[1]</sup> It has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its ability to promote the degradation of intrinsically disordered proteins such as c-MYC.<sup>[2][3]</sup> Given its mechanism of action, maintaining the chemical and physical stability of **TCH-165** is paramount for its effective use in experimental settings.

## Recommended Storage Conditions

Proper storage is essential to prevent the degradation of **TCH-165**. The following recommendations are based on supplier data sheets and general best practices for handling chemical compounds.

## Solid Form

The solid, powdered form of **TCH-165** exhibits long-term stability when stored under appropriate conditions.

Storage Condition	Duration	Notes
-20°C	≥ 4 years[4]	Recommended for long-term storage.
Room Temperature	Shipping	Shipped at ambient temperature in the continental US; may vary elsewhere.[4]

## Stock Solutions

The stability of **TCH-165** in solution is dependent on the storage temperature and solvent. It is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[4][5]

Storage Condition	Duration	Recommended Solvent
-80°C	Up to 2 years[1]	DMSO
-20°C	Up to 1 year[1]	DMSO, Ethanol

Note: For in-vivo applications, if a co-solvent formulation is required, it is crucial to assess the stability of **TCH-165** in the specific vehicle used.

## Proposed Protocol for Stability Testing of TCH-165

To date, comprehensive public data on the stability of **TCH-165** under various environmental conditions (e.g., humidity, light) is limited. Therefore, this section provides a detailed protocol for a comprehensive stability study based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8][9] This protocol can be adapted by researchers to assess the stability of **TCH-165** in its solid form or in specific formulations.

## Objective

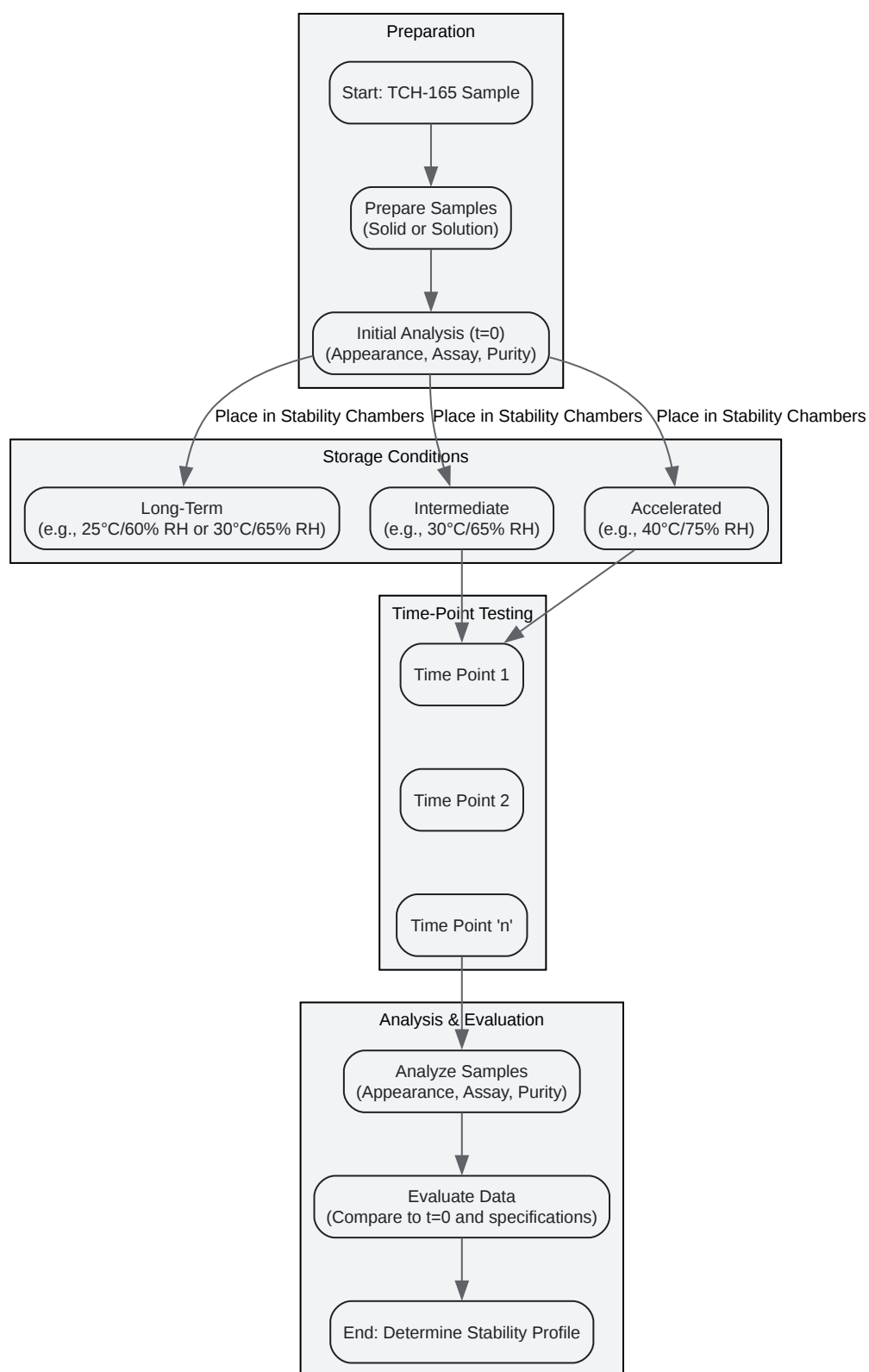
To evaluate the stability of **TCH-165** under various storage conditions over a defined period to establish a re-test period or shelf-life for a specific formulation.

## Materials

- **TCH-165** (solid form, ≥98% purity)[5]
- Appropriate solvent (e.g., DMSO, ethanol)
- Vials (amber glass to protect from light)
- Stability chambers with controlled temperature and humidity
- Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to detect and quantify **TCH-165** and any potential degradants.

## Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of **TCH-165**.



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Caption: Workflow for **TCH-165** Stability Testing.

## Recommended Stability Conditions and Testing Frequency

The following storage conditions are recommended based on ICH Q1A(R2) guidelines for a new chemical entity.<sup>[6]</sup>

Study Type	Storage Condition	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months	0, 3, 6, 9, 12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, 6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, 6 months

\*RH = Relative Humidity. Intermediate testing is recommended if a significant change occurs during accelerated testing.

## Analytical Procedures

A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be used. The method must be able to accurately quantify **TCH-165** and separate it from any degradation products.

Key parameters to assess at each time point:

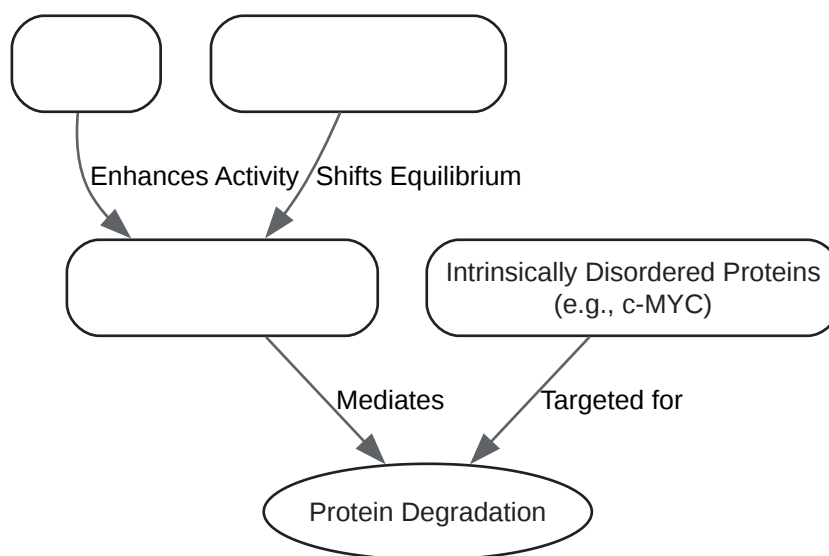
- Appearance: Visual inspection for any changes in color or physical state.
- Assay: Quantification of the amount of **TCH-165** remaining.
- Purity: Detection and quantification of any degradation products.

## Data Evaluation

The stability of **TCH-165** is determined by comparing the analytical data from each time point to the initial (time zero) data. A significant change is typically defined as a greater than 5% loss in assay from its initial value or any specified degradant exceeding its acceptance criterion.

## Signaling Pathway Involving TCH-165

**TCH-165** functions by modulating the proteasome machinery. The following diagram illustrates its proposed mechanism of action.



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Caption: **TCH-165** Mechanism of Action.

## Conclusion

**TCH-165** is a promising research compound that requires careful handling and storage to ensure its stability and efficacy. For solid **TCH-165**, long-term storage at -20°C is recommended. For stock solutions, storage at -80°C in DMSO is optimal for up to two years. Researchers are encouraged to perform their own stability studies, particularly for novel formulations, using the provided protocol based on ICH guidelines to ensure the quality and reliability of their experimental results.

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Address: 3281 E Guasti Rd

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